5-methyl-N-(5-methyl-1,2-oxazol-3-yl)thiophene-3-carboxamide
Overview
Description
5-methyl-N-(5-methyl-1,2-oxazol-3-yl)thiophene-3-carboxamide is a heterocyclic compound that features both oxazole and thiophene rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(5-methyl-1,2-oxazol-3-yl)thiophene-3-carboxamide typically involves the formation of the oxazole and thiophene rings followed by their coupling.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable reactions that minimize the use of hazardous reagents and maximize yield. Techniques such as continuous flow synthesis and the use of green chemistry principles are increasingly being adopted .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(5-methyl-1,2-oxazol-3-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to an oxazoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings .
Scientific Research Applications
5-methyl-N-(5-methyl-1,2-oxazol-3-yl)thiophene-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-methyl-N-(5-methyl-1,2-oxazol-3-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide
- (5-methyl-1,2-oxazol-3-yl)methanesulfonamide
- 5-Chloro-N-( (5S)-2-oxo-3-oxazolyl)thiophene-3-carboxamide
Uniqueness
5-methyl-N-(5-methyl-1,2-oxazol-3-yl)thiophene-3-carboxamide is unique due to its specific combination of oxazole and thiophene rings, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-methyl-N-(5-methyl-1,2-oxazol-3-yl)thiophene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-6-3-9(12-14-6)11-10(13)8-4-7(2)15-5-8/h3-5H,1-2H3,(H,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSAZVOMCZHDJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CSC(=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301196607 | |
Record name | 5-Methyl-N-(5-methyl-3-isoxazolyl)-3-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301196607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
774586-91-3 | |
Record name | 5-Methyl-N-(5-methyl-3-isoxazolyl)-3-thiophenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=774586-91-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-N-(5-methyl-3-isoxazolyl)-3-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301196607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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